molecular formula C27H32N2O6 B2914016 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 2219379-53-8

5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B2914016
CAS No.: 2219379-53-8
M. Wt: 480.561
InChI Key: SAIKAHAZYIMZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is a synthetic organic compound of considerable interest in various fields, such as chemistry, biology, medicine, and industry. This compound features a piperidine ring functionalized with carbamate and carboxylic acid groups, making it versatile in reactivity and useful in numerous applications.

Mechanism of Action

Mode of Action

The compound, being an Fmoc amino acid derivative, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group can be removed, revealing the active peptide .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to peptide synthesis . The exact pathways and their downstream effects would depend on the specific peptide sequence being synthesized and the biological context in which the synthesis is taking place.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid typically begins with the formation of the piperidine ring followed by stepwise protection and functionalization. Key reaction conditions include:

  • Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

  • Introduction of the fluorenylmethoxycarbonyl (Fmoc) group using fluorenylmethoxycarbonyl chloride.

  • Functionalization of the piperidine ring and carboxylation through controlled addition of reagents.

Industrial Production Methods: Industrial-scale production often follows similar synthetic routes with optimizations for yield and cost efficiency. Steps might include:

  • Continuous flow processes for protection and functionalization reactions.

  • Catalytic methods to increase reaction rates and minimize waste.

  • Automation and quality control measures to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form N-oxides under specific conditions.

  • Reduction: : The carbonyl groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

  • Substitution: : Functional groups on the piperidine ring can be replaced via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA) for N-oxide formation.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.

  • Substitution: : Various nucleophiles like amines or alkoxides in basic conditions.

Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified piperidine ring structures or altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, it serves as a building block for the synthesis of peptides and proteins with modified side chains to study protein interactions and functions.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the treatment of neurological disorders due to the bioactivity of the piperidine ring system.

Industry: Industrial applications include its use in the manufacture of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Comparison: Compared to other compounds with similar functional groups, 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid stands out for its combined structural features which provide unique reactivity and bioactivity profiles.

Similar Compounds

  • 5-((tert-butoxycarbonyl)amino)methyl-2-piperidinecarboxylic acid

  • 1-[(tert-butoxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonyl)piperidine

Its versatility and utility in multiple fields make it a compound of significant interest for ongoing research and application.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-13-17-12-18(24(30)31)15-29(14-17)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKAHAZYIMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-53-8
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.